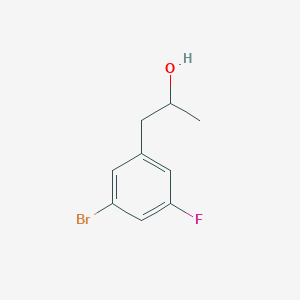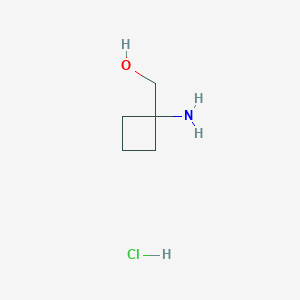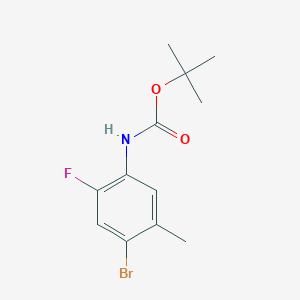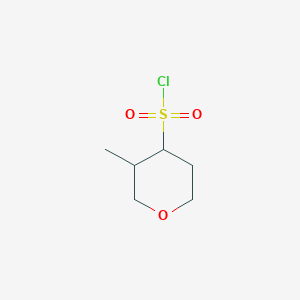
1-(3-Bromo-5-fluorophenyl)propan-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Chromans and Other Compounds : One application of compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol is in the synthesis of chromans. For example, 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or other catalysts (Houghton, Voyle, & Price, 1980). Another study synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, demonstrating the utility of such compounds in creating biologically active molecules (Wang et al., 2016).
Intramolecular Nucleophilic Substitutions : Compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol undergo intramolecular nucleophilic substitutions. For example, the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid substitution to give the corresponding complex of chroman (Houghton, Voyle, & Price, 1983).
Antimicrobial Agents : Substituted phenyl azetidines, which can be derived from compounds like 1-(3-Bromo-5-fluorophenyl)propan-2-ol, show potential as antimicrobial agents. The reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps including reduction and cyclization, led to compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Synthesis of Fluoro-organic Compounds : The synthesis of fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, involves the reduction of similar compounds to produce stereochemically specific products, demonstrating their utility in complex organic syntheses (Bernardi et al., 1988).
Radioligand Synthesis for Neuroreceptors : 1-(3-Bromo-5-fluorophenyl)propan-2-ol-like compounds can be used in the synthesis of radioligands for neuroreceptors. For example, the synthesis of 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol demonstrated potential for exploring dopamine and serotonin receptors (Guarna et al., 2001).
Synthesis of Conjugated Polymers : Such compounds are also used in the synthesis of π-conjugated polymers. For instance, the cross-coupling of 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol led to the preparation of poly(3-hexylthiophene), a model conjugated polymer (Shih et al., 2018).
Synthesis of Fluorinated Histidinols : The synthesis of β-fluorohistidinol and β,β-difluorohistidinol involved nucleophilic attack on 2-bromo-3-fluoro-3-(1-trityl-1 H -imidazol-4-yl)-propan-1-ol, a similar compound, showcasing its role in synthesizing fluorinated amino acids (Dolenský, Narayanan, & Kirk, 2003).
Eigenschaften
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVXYWQOWWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)


![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)


![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)




![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)